molecular formula C17H18Cl2N2O4 B7745696 Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate

Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate

Cat. No.: B7745696
M. Wt: 385.2 g/mol
InChI Key: XUOBVZLTDGNVIE-UHFFFAOYSA-N
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Description

Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by the presence of chlorine atoms at positions 7 and 8, an ethyl ester group at position 3, and a propanoyloxyethylamino group at position 4 of the quinoline ring.

Properties

IUPAC Name

ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4/c1-3-13(22)25-8-7-20-15-10-5-6-12(18)14(19)16(10)21-9-11(15)17(23)24-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOBVZLTDGNVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCNC1=C2C=CC(=C(C2=NC=C1C(=O)OCC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The ethyl ester group at position 3 can be introduced via esterification of the corresponding carboxylic acid using ethanol and a suitable acid catalyst, such as sulfuric acid.

    Amination: The propanoyloxyethylamino group can be introduced through nucleophilic substitution reactions using appropriate amines and acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of recyclable catalysts may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amino or alcohol derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimalarial, anticancer, and antimicrobial agent due to its quinoline core structure.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential biological activities.

    Industrial Chemistry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or interfere with DNA replication in pathogens, leading to their death or inhibition of growth. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinine: A naturally occurring antimalarial compound.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

Ethyl 7,8-dichloro-4-(2-propanoyloxyethylamino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and the propanoyloxyethylamino group may enhance its activity and selectivity compared to other quinoline derivatives.

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